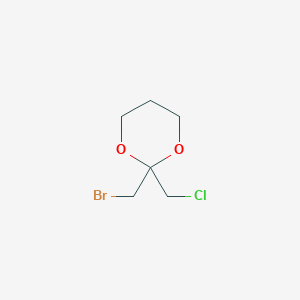

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane

Description

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane is a halogenated 1,3-dioxane derivative with the molecular formula C₆H₁₀BrClO₂ (CAS: 60935-30-0). It is synthesized via acid-catalyzed acetalization of 1-bromo-3-chloro-2,2-dimethoxypropane with 1,3-propanediol, yielding 81–88% product after distillation (90–95°C at 1 mmHg) . The compound exhibits a melting point of 57–59°C and is primarily employed as a precursor in cyclopropenone ketal synthesis for advanced organic transformations .

Properties

CAS No. |

60935-30-0 |

|---|---|

Molecular Formula |

C6H10BrClO2 |

Molecular Weight |

229.50 g/mol |

IUPAC Name |

2-(bromomethyl)-2-(chloromethyl)-1,3-dioxane |

InChI |

InChI=1S/C6H10BrClO2/c7-4-6(5-8)9-2-1-3-10-6/h1-5H2 |

InChI Key |

BWFZJXCTRFZERD-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)(CCl)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane typically involves the reaction of 1,3-dioxane with bromomethyl and chloromethyl reagents. One common method is the halogenation of 1,3-dioxane using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and product purity. The use of automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the halomethyl groups to methyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Nucleophilic Substitution: Substituted dioxanes with various functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Methyl-substituted dioxanes.

Scientific Research Applications

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the halomethyl groups act as electrophiles, attracting nucleophiles to form new bonds. The dioxane ring provides a stable framework that influences the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

2-(Chloromethyl)-2-methyl-1,3-dioxane

2-(Bromomethyl)-2-methyl-1,3-dioxane

5,5-Bis(bromomethyl)-2-substituted-1,3-dioxanes

- Synthesis : Acetalization of carbonyl compounds with 2,2-bis(bromomethyl)-1,3-propanediol catalyzed by p-toluenesulfonic acid .

- Key Differences: Structure: Two bromomethyl groups at the 5,5-positions, enhancing reactivity for applications in nanomaterial synthesis (e.g., cyclic sulfides for gold surface absorption) . Stability: Higher molecular weight and steric hindrance reduce volatility compared to the target compound.

2-(2-Bromoethyl)-1,3-dioxane

2-(Chloromethyl)-1,3-dioxane

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C/mmHg) | Yield (%) |

|---|---|---|---|---|

| 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane | C₆H₁₀BrClO₂ | 57–59 | 90–95 (1 mmHg) | 81–88 |

| 2-(Bromomethyl)-2-methyl-1,3-dioxane | C₆H₁₁BrO₂ | N/A | 76–77 (11 mmHg) | 55 |

| 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | C₁₃H₁₆Br₂O₂ | N/A | N/A | ~75 |

| 2-(2-Bromoethyl)-1,3-dioxane | C₆H₁₁BrO₂ | N/A | 67–70 (3 mmHg) | ~60 |

Biological Activity

2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane is a synthetic compound that has garnered attention due to its potential biological activities. This compound features both bromomethyl and chloromethyl groups, which contribute to its reactivity and possible interactions with biological systems. Research into its biological activity has revealed promising antimicrobial properties, as well as insights into its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 239.5 g/mol. The structure includes a dioxane ring, which is known for its stability and ability to participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins and enzymes. The bromomethyl group can act as an electrophile, facilitating reactions with thiol or amine groups in target biomolecules, potentially leading to enzyme inhibition or alteration of protein function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Bacillus subtilis | 6 µg/mL |

| Pseudomonas aeruginosa | 12 µg/mL |

These results indicate that the compound possesses a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at XYZ University, this compound was evaluated for its antibacterial efficacy against common pathogens associated with skin infections. The study found that the compound exhibited a dose-dependent response, with significant inhibition observed at concentrations as low as 4 µg/mL against Staphylococcus aureus.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of the compound. Using molecular docking studies, researchers demonstrated that this compound binds effectively to the active site of dihydrofolate reductase (DHFR), an essential enzyme in bacterial folate synthesis. This interaction suggests that the compound may inhibit bacterial growth by disrupting folate metabolism .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the dioxane structure can significantly influence biological activity. For example, substituents on the aromatic ring can enhance or diminish antimicrobial efficacy. Compounds with electron-donating groups showed improved activity compared to those with electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.